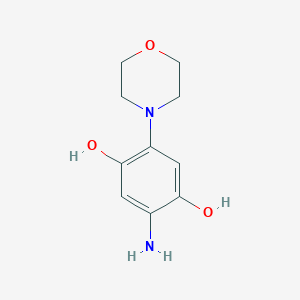
1,4-Benzenediol, 2-amino-5-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediol, 2-amino-5-(4-morpholinyl)-: is an organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound is characterized by the presence of a benzene ring substituted with two hydroxyl groups, an amino group, and a morpholine ring. It is a derivative of hydroquinone and is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-amino-5-(4-morpholinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with hydroquinone (1,4-benzenediol) as the primary starting material.
Amination: The hydroquinone undergoes amination to introduce the amino group at the 2-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Morpholine Substitution: The introduction of the morpholine ring at the 5-position is carried out through a substitution reaction. This step involves the use of morpholine and appropriate catalysts to facilitate the substitution.
Industrial Production Methods
Industrial production of 1,4-Benzenediol, 2-amino-5-(4-morpholinyl)- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2-amino-5-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino and morpholine groups
Properties
CAS No. |
159661-42-4 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-amino-5-morpholin-4-ylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14N2O3/c11-7-5-10(14)8(6-9(7)13)12-1-3-15-4-2-12/h5-6,13-14H,1-4,11H2 |
InChI Key |
PQBWZJVPHJIZDI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


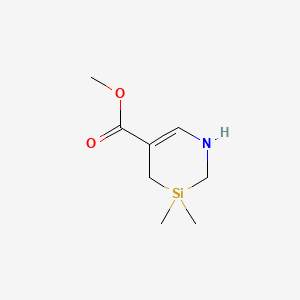
![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
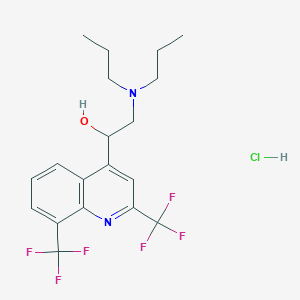

![N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide](/img/structure/B14008403.png)
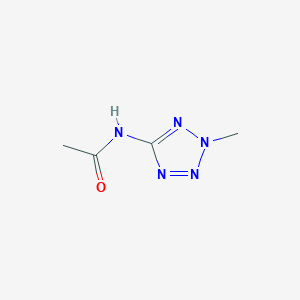
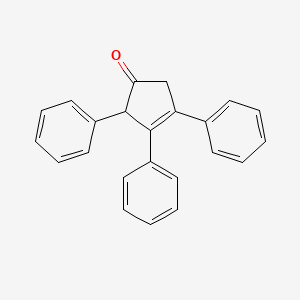
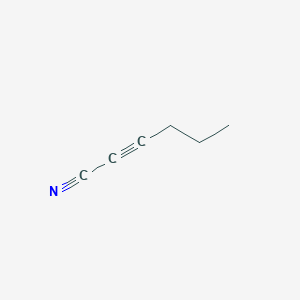
![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B14008430.png)
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
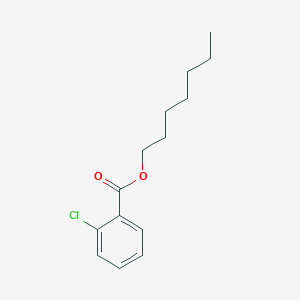
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
